N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

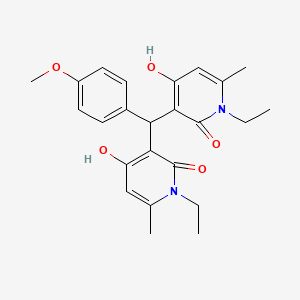

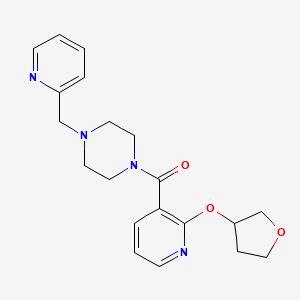

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. The presence of the nitro group in the benzamide moiety enhances its chemical reactivity and potential biological activities.

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .

Mode of Action

It is known that benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .

Biochemical Pathways

It is known that benzimidazole derivatives can affect the cytoplasmic microtubules, leading to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores .

Pharmacokinetics

It is generally considered to be air stable .

Result of Action

Benzimidazole derivatives have been associated with diverse biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives, to which this compound belongs, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

It is known that benzimidazole derivatives can have a broad range of effects on cells . For instance, some benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of worms by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .

Molecular Mechanism

It is known that benzimidazole derivatives can bind to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This can lead to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and deplete their glycogen stores .

Temporal Effects in Laboratory Settings

It is known that the compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .

Dosage Effects in Animal Models

It is known that some benzimidazole derivatives can cause degenerative alterations in the tegument and intestinal cells of worms by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .

Metabolic Pathways

It is known that benzimidazole derivatives can have a broad range of effects on metabolic pathways .

Transport and Distribution

It is known that benzimidazole derivatives can have a broad range of effects on cells .

Subcellular Localization

It is known that benzimidazole derivatives can have a broad range of effects on cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Introduction of Nitro Group: The nitro group can be introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Formation of Benzamide: The final step involves the coupling of the benzimidazole core with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Halogenating agents (e.g., chlorine or bromine), alkylating agents (e.g., alkyl halides).

Oxidation: m-Chloroperbenzoic acid.

Major Products Formed

Reduction: N-(1H-benzimidazol-2-ylmethyl)-3-aminobenzamide.

Substitution: Various halogenated or alkylated derivatives of the benzimidazole ring.

Oxidation: N-oxides of the benzimidazole ring.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Comparison with Similar Compounds

Similar Compounds

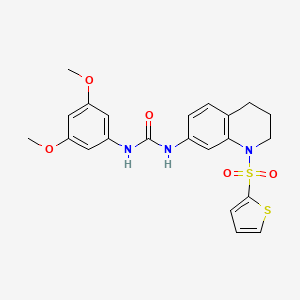

- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide

- N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide

- N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activities compared to its methyl, chloro, and methoxy analogs. The nitro group can participate in redox reactions, making this compound a versatile intermediate in various chemical and biological processes.

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-15(10-4-3-5-11(8-10)19(21)22)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARXIKHGYQKPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2601270.png)

![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2601272.png)

![2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2601274.png)

![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)

![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)

![6-Phenyl-2-[1-(pyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2601285.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,6-dichlorophenyl)-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B2601288.png)

![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)